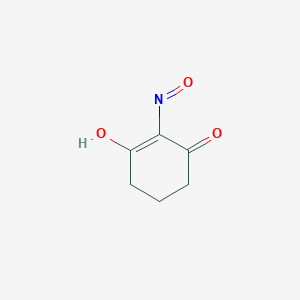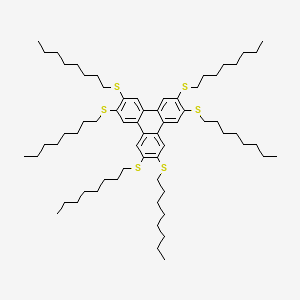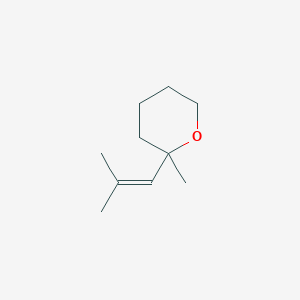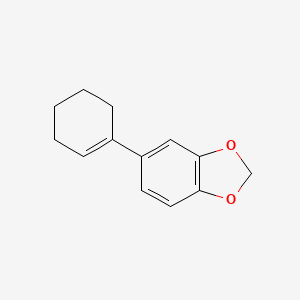
1,2,3-Cyclohexanetrione, 2-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Cyclohexanetrione, 2-oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Cyclohexanetrione, 2-oxime can be synthesized through the nitrosation of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction conditions typically require a controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Cyclohexanetrione, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine part is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles like amines or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted oximes or other functionalized compounds.
Applications De Recherche Scientifique
1,2,3-Cyclohexanetrione, 2-oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other oxime derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Mécanisme D'action
The mechanism of action of 1,2,3-Cyclohexanetrione, 2-oxime involves its ability to form stable complexes with metal ions and other molecules. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, where the oxime group can form covalent bonds or act as a ligand .
Comparaison Avec Des Composés Similaires
1,2,3-Cyclohexanetrione, 2-oxime can be compared with other oximes such as:
1,2,3-Cyclohexanetrione 1,3-dioxime: Similar in structure but with different reactivity and stability.
Dimethylviolanic acid: Another oxime with distinct properties and applications.
2,4-Pentanedione oxime: Used in different chemical reactions and industrial applications.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and stability under various conditions.
Propriétés
Numéro CAS |
98140-71-7 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3-hydroxy-2-nitrosocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2 |
Clé InChI |
FXBQBAMKWDAWSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)








![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
